

Application Notes and Protocols: Cb-103 in Combination with Paclitaxel

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Compound of Interest

Compound Name: Cb-103

Cat. No.: B1273782

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cb-103 is a first-in-class, orally available, small-molecule inhibitor that targets the Notch signaling pathway.^{[1][2][3]} Unlike gamma-secretase inhibitors (GSIs), **Cb-103** functions by disrupting the protein-protein interaction between the intracellular domain of the Notch receptor (NICD) and the CSL transcription factor complex.^{[4][5]} This unique mechanism of action allows **Cb-103** to inhibit both ligand-dependent and ligand-independent Notch signaling, potentially overcoming resistance to GSIs.^{[4][6][7]} The Notch pathway is a critical regulator of cellular processes such as differentiation, proliferation, and stem cell maintenance, and its aberrant activation is implicated in various cancers, including triple-negative breast cancer (TNBC).^{[1][8]}

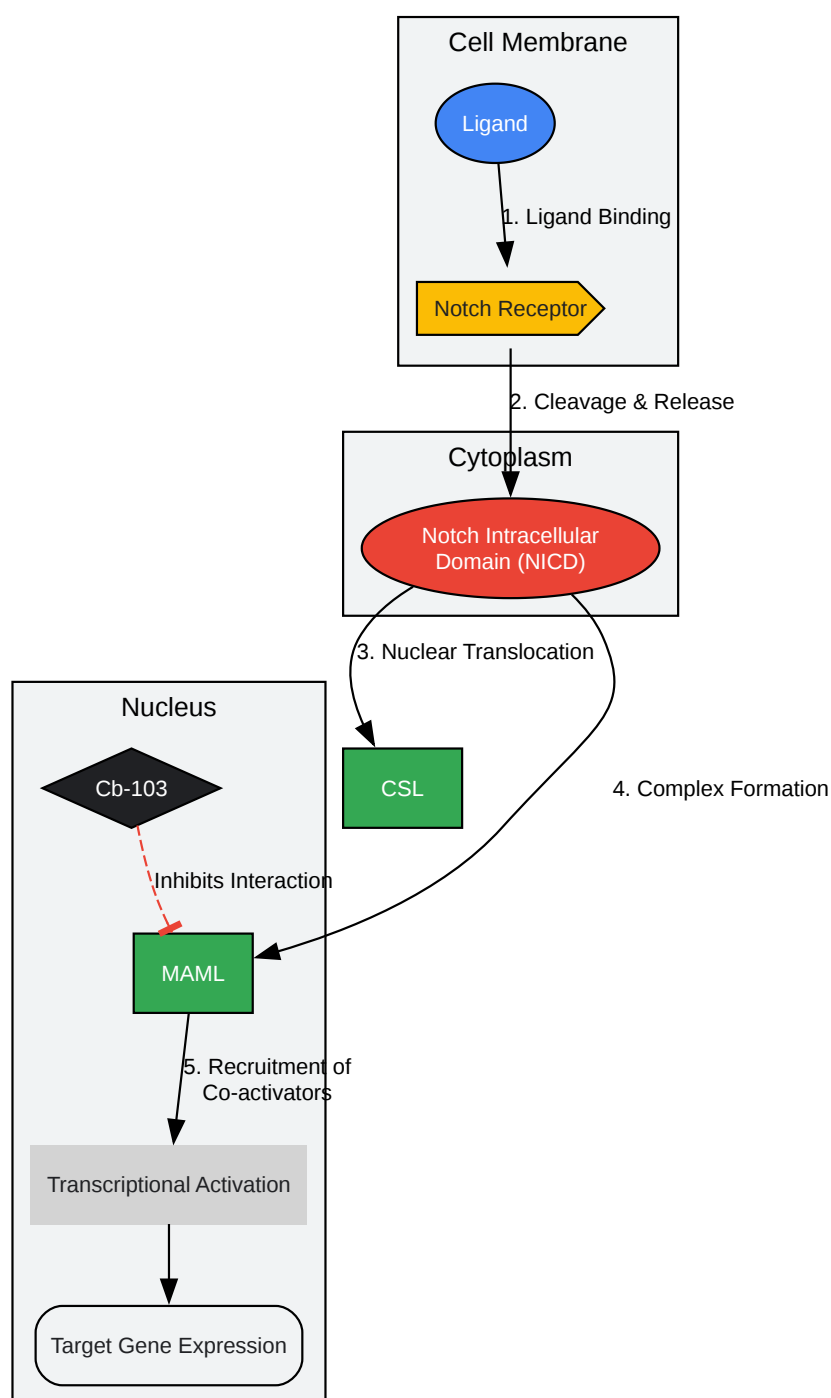
Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated a synergistic anti-tumor effect when **Cb-103** is combined with paclitaxel, particularly in TNBC models.^{[4][8][9]} This combination therapy has been shown to significantly delay tumor growth and reduce cancer stem cell (CSC) activity.^{[4][9]} These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of **Cb-103** and paclitaxel.

Mechanism of Action: Cb-103 and Notch Signaling

Cb-103 acts as a pan-Notch inhibitor by preventing the formation of the Notch transcriptional activation complex.^{[2][3]} This downstream inhibition is effective regardless of the specific Notch

receptor (Notch1-4) or the nature of the activating mutation, including those that confer resistance to GSIs.[6][7]

Cb-103 Mechanism of Action in the Notch Signaling Pathway



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Cb-103 inhibits the formation of the Notch transcriptional activation complex.

Preclinical Data Summary

The combination of **Cb-103** and paclitaxel has been evaluated in various preclinical models, demonstrating synergistic anti-tumor activity.

In Vitro Synergy

The synergistic effect of **Cb-103** and paclitaxel has been observed in TNBC cell lines.

Cell Line	Drug Concentrations	Assay Duration	Outcome
HCC1187 (TNBC)	Cb-103: 150 nM – 10 μMPaclitaxel: 75 nM – 20 μM	72 hours	Synergistic reduction in cell viability[4][10]
MCF-7 (ER+)	Cb-103: 150 nM – 10 μMPaclitaxel: 75 nM – 20 μM	72 hours	Synergistic reduction in cell viability[4][10]

In Vivo Efficacy

In vivo studies using a GSI-resistant TNBC xenograft model have shown that the combination of **Cb-103** and paclitaxel significantly delays tumor growth compared to either agent alone.[4][9]

Animal Model	Tumor Model	Treatment Regimen	Outcome
NSG Mice	HCC1187 Subcutaneous Xenograft	Cb-103: 60 mg/kg, QD x 5, oralPaclitaxel: 10 mg/kg, Q7D, intraperitoneal	Significant delay in tumor growth and relapse[4][11]

Cancer Stem Cell Inhibition

The combination of **Cb-103** and paclitaxel has also demonstrated potent activity against cancer stem cells.

Assay	Cell Line	Treatment	Outcome
Mammosphere Formation	HCC1187	Cb-103 and Paclitaxel Combination	Potent inhibition of mammosphere formation[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol outlines the methodology for assessing the synergistic effect of **Cb-103** and paclitaxel on cancer cell viability.

Materials:

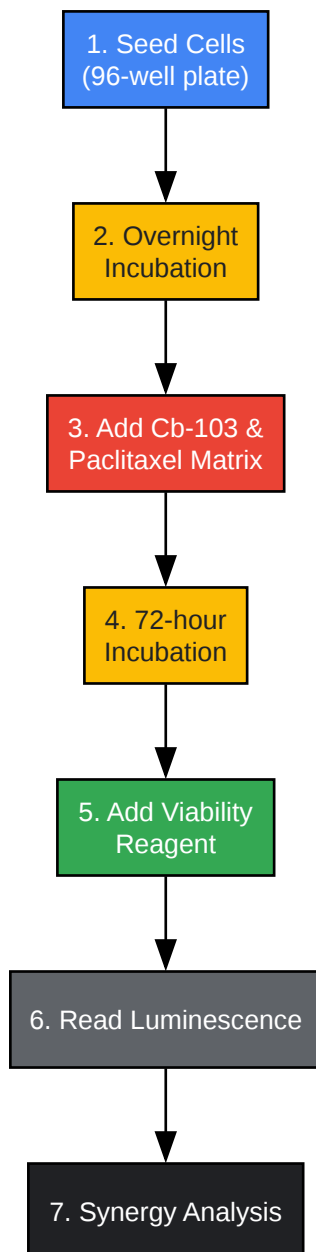
- HCC1187 or other suitable cancer cell line
- Growth medium (e.g., RPMI-1640 with 10% FBS)
- **Cb-103** (Limantrafin)
- Paclitaxel
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

- Prepare a dose-response matrix of **Cb-103** and paclitaxel. A 7x7 matrix is recommended, with concentrations spanning the expected IC50 values.
- Treat the cells with the drug combinations and incubate for 72 hours.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Analyze the data using synergy software (e.g., Chalice™, Combenefit™) to calculate synergy scores (e.g., Loewe additivity or Bliss independence).

In Vitro Cell Viability Workflow



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Workflow for assessing in vitro synergy of **Cb-103** and paclitaxel.

Protocol 2: Mammosphere Formation Assay

This protocol is designed to evaluate the effect of **Cb-103** and paclitaxel on the cancer stem cell population.

Materials:

- HCC1187 or other suitable cancer cell line
- Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
- Ultra-low attachment plates
- **Cb-103**
- Paclitaxel
- Microscope

Procedure:

- Dissociate cells into a single-cell suspension.
- Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
- Add **Cb-103** and/or paclitaxel at desired concentrations.
- Incubate for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically >50 μm in diameter) per well.
- Calculate the percentage of mammosphere formation relative to the untreated control.

Protocol 3: In Vivo Xenograft Study

This protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of **Cb-103** in combination with paclitaxel.

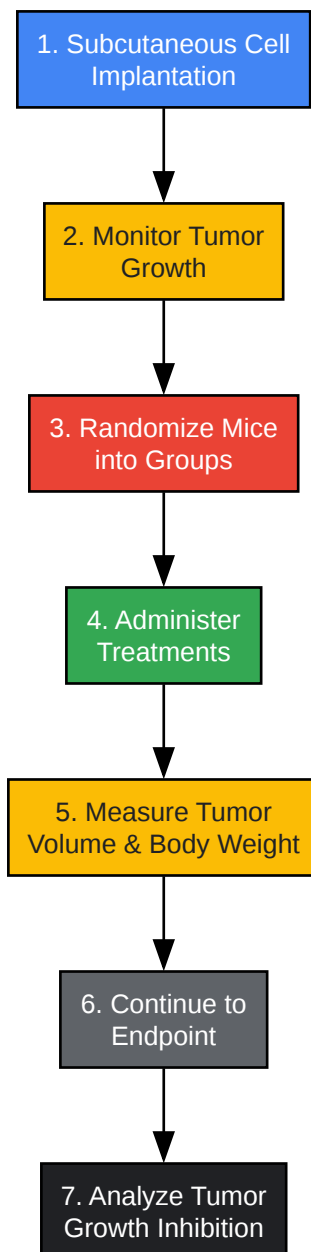
Materials:

- NSG (NOD scid gamma) mice
- HCC1187 cells
- Matrigel
- **Cb-103** formulation for oral gavage
- Paclitaxel formulation for intraperitoneal injection
- Calipers

Procedure:

- Subcutaneously implant HCC1187 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (Vehicle, **Cb-103** alone, Paclitaxel alone, **Cb-103** + Paclitaxel).
- Administer treatments as per the specified dosing schedule (e.g., **Cb-103** at 60 mg/kg QD x 5, oral; Paclitaxel at 10 mg/kg Q7D, i.p.).
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- Continue treatment for the specified duration or until tumors in the control group reach the endpoint.
- Analyze tumor growth inhibition and delay in tumor relapse.

In Vivo Xenograft Study Workflow



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Workflow for an in vivo xenograft study of **Cb-103** and paclitaxel.

Conclusion

The combination of the Notch inhibitor **Cb-103** with the chemotherapeutic agent paclitaxel presents a promising therapeutic strategy for cancers with aberrant Notch signaling, such as TNBC. The preclinical data strongly support a synergistic interaction that leads to enhanced anti-tumor efficacy and inhibition of cancer stem cells. The protocols provided herein offer a framework for researchers to further investigate and validate this combination in relevant cancer models.

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